N,N-Dimethylsuccinamic acid

説明

N,N-Dimethylsuccinamic acid: is an organic compound that belongs to the group of carboxylic acids. It is known for its role as a precursor in the biosynthesis of carnitine, which is crucial for energy production and transport in humans . This compound also finds applications as an analytical reagent for hydrochloric acid .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-(dimethylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

化学反応の分析

Types of Reactions:

Oxidation: N,N-Dimethylsuccinamic acid can undergo oxidation reactions to form various oxidized products.

Reduction: This compound can be reduced to form corresponding alcohols or amines.

Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or other nucleophiles are employed under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted butanoic acid derivatives.

科学的研究の応用

Organic Synthesis

DMSA serves as a versatile building block in organic chemistry. It can undergo various chemical reactions, including:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Yielding alcohols or amines.

- Substitution : Allowing for the introduction of different functional groups.

Table 1: Summary of Chemical Reactions Involving DMSA

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Potassium permanganate, CrO₃ |

| Reduction | Alcohols, amines | LiAlH₄, NaBH₄ |

| Substitution | Substituted derivatives | Halogens, nucleophiles |

Pharmaceutical Industry

DMSA is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to mimic metal chelation makes it suitable for drug design targeting metalloproteins . Additionally, it plays a role in the development of cationic surfactants used in drug delivery systems.

Biological Research

In biological contexts, DMSA is studied for its role in the biosynthesis of carnitine, which is vital for fatty acid transport into mitochondria for energy production. This function highlights its importance in metabolic processes and energy metabolism research .

Case Study 1: Carnitine Biosynthesis

Research has demonstrated that DMSA acts as a precursor in the biosynthesis of carnitine. This process is crucial for energy metabolism in humans, particularly during physical exertion. Studies indicate that alterations in DMSA levels can impact overall energy production efficiency.

Case Study 2: Drug Development

In a study published by the American Chemical Society, DMSA derivatives were synthesized to evaluate their efficacy as potential drugs targeting specific biological pathways. The results indicated promising activity against certain cancer cell lines, suggesting that DMSA derivatives could be further explored for therapeutic applications .

Industrial Applications

DMSA finds use in various industrial applications:

- Cationic Surfactants : Employed in personal care products and detergents.

- Immobilization Agents : Used in biotechnological applications for enzyme immobilization.

作用機序

The mechanism by which butanoic acid, 4-(dimethylamino)-4-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production. The compound’s structure allows it to participate in various biochemical reactions, influencing metabolic processes .

類似化合物との比較

Butanoic acid: A straight-chain alkyl carboxylic acid with similar structural properties.

N,N-Dimethyl-4-aminobutyric acid: Another derivative with a dimethylamino group.

Uniqueness: N,N-Dimethylsuccinamic acid is unique due to its specific role in carnitine biosynthesis and its applications in both analytical chemistry and industrial processes. Its ability to act as a precursor in energy metabolism sets it apart from other similar compounds .

生物活性

N,N-Dimethylsuccinamic acid (DMSA) is a derivative of succinic acid that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

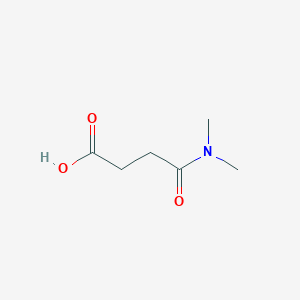

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₁NO₃

- Molecular Weight : 145.16 g/mol

- IUPAC Name : N,N-Dimethyl-2-succinamic acid

The compound features a succinamic acid backbone with two methyl groups attached to the nitrogen atom, which influences its solubility and reactivity.

1. Antioxidant Properties

Research indicates that DMSA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound can enhance cellular repair mechanisms and reduce apoptosis in human skin cells, suggesting its potential as an anti-aging agent in dermatological applications .

2. Proteasomal Activity

DMSA has been shown to influence proteasomal function, which is vital for cellular homeostasis. It promotes the degradation of damaged proteins, thereby enhancing cell survival and function under stress conditions. This activity is particularly relevant in the context of neurodegenerative diseases where proteasome dysfunction is a critical factor .

3. Plant Growth Regulation

Studies have indicated that DMSA can act as a plant growth regulator. It has been found to affect leaf growth in various plant species, although its efficacy may vary based on concentration and application method. For instance, at certain concentrations, DMSA can retard leaf growth, while at lower concentrations, it may stimulate growth .

The biological activity of DMSA can be attributed to several mechanisms:

- Hydrolytic Breakdown : DMSA undergoes hydrolytic degradation, which may release bioactive metabolites that contribute to its biological effects .

- Hydrogen Bonding : The presence of methyl groups enhances hydrogen bonding capabilities, potentially increasing its interaction with biological macromolecules such as proteins and nucleic acids .

- Cellular Signaling Modulation : DMSA may modulate various signaling pathways involved in cell survival and apoptosis, contributing to its protective effects against oxidative stress .

Table 1: Overview of Biological Activities of this compound

Notable Research Findings

- Antioxidant Efficacy : A study demonstrated that DMSA significantly increased the survival rate of neuronal model cells by enhancing proteasome activity, which is crucial for clearing damaged proteins associated with neurodegenerative disorders .

- Plant Growth Regulation : In controlled experiments, varying concentrations of DMSA were applied to bean plants, showing a clear dose-dependent effect on leaf growth inhibition and stimulation .

- Mechanistic Insights : Investigations into the conformational equilibria of DMSA have revealed insights into its solubility and interaction with solvents, which may influence its bioavailability and efficacy in biological systems .

特性

IUPAC Name |

4-(dimethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIGPJMZARQZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062524 | |

| Record name | Butanoic acid, 4-(dimethylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-95-6 | |

| Record name | N,N-Dimethylsuccinamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylsuccinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(dimethylamino)-4-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-(dimethylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLSUCCINAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QG006ARN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the conformational preferences of N,N-Dimethylsuccinamic acid?

A1: this compound exhibits different conformational preferences depending on the solvent and the presence of metal ions. Research using NMR spectroscopy and computational methods has shown that in polar aprotic solvents like DMSO, the molecule tends to adopt a gauche conformation, particularly when interacting with metal ions. [, ]. This preference is attributed to the chelation between the metal ion and the carboxylate and amide groups of the molecule. Interestingly, this gauche preference is less pronounced in water, suggesting the significant role of solvent effects on the conformational equilibrium [, ].

Q2: How does the presence of metal ions affect the breakdown of this compound?

A2: Unlike structurally similar compounds like daminozide and butyric acid 2,2-dimethylhydrazide, which undergo Cu(II)-mediated oxidative breakdown, this compound breaks down via hydrolysis. []. This difference in breakdown mechanism is attributed to the presence of the tertiary amide group in this compound, which is less susceptible to oxidative attack by Cu(II) compared to the hydrazide groups in the other compounds [].

Q3: What is the impact of metal ion size on the conformational preferences of this compound in solution?

A3: Studies conducted in DMSO using NMR spectroscopy have revealed a correlation between the size of alkali and alkaline earth metal ions and the conformational preferences of this compound []. Smaller metal ions, characterized by a smaller Ahrens ionic radius, tend to induce a higher proportion of the gauche conformer. This observation suggests that smaller ions, due to their higher charge density, interact more strongly with the carboxylate and amide groups, stabilizing the gauche conformation [].

Q4: Can you elaborate on the application of this compound derivatives in plant science?

A4: While this compound itself may not be directly used, research indicates that trimethylhydrazonium compounds, structural analogs of this compound, exhibit plant growth retarding properties []. These compounds, synthesized from various aldehydes and ketones, demonstrate similar effects to commercially available plant growth retardants. This finding highlights the potential of this compound-derived structures in agricultural applications for controlling plant growth [].

Q5: What analytical techniques are employed to study this compound and its derivatives?

A5: Researchers utilize a combination of techniques to investigate this compound and related compounds. Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in determining conformational preferences and studying interactions with metal ions [, ]. Gas chromatography-mass spectrometry (GC-MS) helps identify and quantify this compound and other compounds in complex mixtures, such as food samples []. These analytical tools provide valuable insights into the properties and behavior of this compound in various contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。